5-(2-Chloroethoxy)-3-methyl-1-benzothiophene
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Overview
Description
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene is an organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a 2-chloroethoxy group and a methyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene typically involves the introduction of the 2-chloroethoxy group and the methyl group onto the benzothiophene core. One common method involves the reaction of 3-methylbenzothiophene with 2-chloroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the 2-chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzothiophenes .
Scientific Research Applications
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of benzothiophene derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chloroethoxy group can influence the compound’s binding affinity and selectivity for these targets. The molecular pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: These compounds share the 2-chloroethoxy group and have been studied for their rearrangement reactions and potential biological activities.
Phenothiazine Derivatives: These compounds contain a similar heterocyclic structure and have been evaluated for their anticancer properties.
Uniqueness
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11ClOS |
---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
5-(2-chloroethoxy)-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H11ClOS/c1-8-7-14-11-3-2-9(6-10(8)11)13-5-4-12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
YQCJMURFNITYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)OCCCl |
Origin of Product |
United States |
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